molecular formula C18H23N5O2S B2585956 4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide CAS No. 1286697-87-7

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide

Cat. No.: B2585956
CAS No.: 1286697-87-7
M. Wt: 373.48
InChI Key: SJEGNGNWIDNUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and various functional groups

Scientific Research Applications

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

    Target of Action

    The compound contains a piperazine moiety, which is a common structural feature in many pharmaceuticals such as antipsychotics and antidepressants . Therefore, it’s possible that “4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide” might interact with similar targets, such as neurotransmitter receptors in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide typically involves multiple steps, including the formation of the piperazine and thiazole rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the parallel synthesis of multiple derivatives. Photocatalytic synthesis methods are also employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-3-20-17(24)15-14(19)16(26-21-15)18(25)23-9-7-22(8-10-23)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEGNGNWIDNUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.